![molecular formula C18H16F4N2O4S B2420307 1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide CAS No. 317377-84-7](/img/structure/B2420307.png)

1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

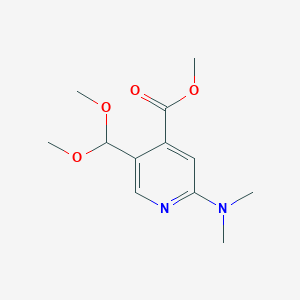

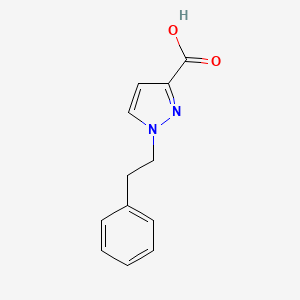

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, and a trifluoromethoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a five-membered ring with one nitrogen atom, is a key feature. The sulfonyl group (-SO2-) and the trifluoromethoxy group (-OCF3) are also significant components .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, while the trifluoromethoxy group might be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethoxy group could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Structural and Molecular Studies

- Conformational Analysis : The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related derivative, has been studied for its crystal structure and molecular conformation. Using X-ray analysis and molecular orbital methods, researchers explored its potential as an antineoplastic agent (Banerjee et al., 2002).

Synthesis and Material Applications

Polyamide Synthesis : Studies have focused on synthesizing aromatic polyamides using related compounds, demonstrating their solubility in organic solvents and high thermal stability, which is significant for material science applications (Yang, Hsiao, & Yang, 1999).

New Polyamide Series : Another study created a series of aromatic polyamides containing ether and bulky fluorenylidene groups, showcasing their excellent solubility and thermal properties, indicating potential for high-performance materials (Hsiao, Yang, & Lin, 1999).

Ortho-Linked Polyamides : Research on ortho-linked polyamides based on similar compounds revealed their noncrystalline nature, solubility, and high thermal stability, underscoring their applicability in flexible, high-temperature materials (Hsiao, Yang, & Chen, 2000).

Pharmacological Research

PARP Inhibitor Development : Research into phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, which include similar compounds, has led to the development of potent inhibitors with potential therapeutic applications in cancer (Penning et al., 2010).

Polyamide Synthesis for Pharmacological Applications : Research into the synthesis and characterization of aromatic polyamides containing the cyclohexane structure, derived from related compounds, has implications for developing new pharmaceutical materials (Hsiao, Yang, Wang, & Chuang, 1999).

NF-kappaB and AP-1 Inhibitors : Studies on the structure-activity relationship of similar carboxamide compounds have revealed their potential as inhibitors of NF-kappaB and AP-1 gene expression, suggesting therapeutic possibilities in treating inflammatory and autoimmune disorders (Palanki et al., 2000).

Cancer Cell Inhibition : Synthesis and biological activity research on 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, another related compound, indicates its effectiveness in inhibiting cancer cell proliferation (Lu et al., 2017).

Supramolecular Chemistry

- Supramolecular Complexes : Studies on di(4-fluorobenzenesulfonyl)amine and its co-crystallization with oxygen bases lead to the formation of supramolecular complexes, highlighting the role of these compounds in advanced chemical synthesis and material science (Hamann et al., 2002).

Additional Chemical Syntheses

- Development of Electrophilic Fluorinating Agents : Research into N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)-methanesulphonamide], derived from similar compounds, has implications for the development of new, powerful electrophilic fluorinating agents (Banks & Khazaei, 1990).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it could pose a risk of inhalation. The presence of fluorine atoms could also make the compound potentially hazardous, as certain fluorine-containing compounds can be toxic or corrosive .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O4S/c19-12-3-9-15(10-4-12)29(26,27)24-11-1-2-16(24)17(25)23-13-5-7-14(8-6-13)28-18(20,21)22/h3-10,16H,1-2,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFUDPAWFUAXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420231.png)

![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420240.png)

![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2420247.png)